Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an oxiranylmethyl group and esterified with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. Another method is the Perkow reaction, which involves the reaction of a trialkyl phosphite with an α-halo ketone to yield the phosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . Other reagents such as strong acids or bases may be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a chelating agent . The oxiranylmethyl group can undergo ring-opening reactions, leading to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be compared with other similar compounds such as:
Phosphoric acid esters: These compounds have similar ester groups but differ in their central phosphorus atom’s oxidation state and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to different chemical and biological properties.
Properties
CAS No. |
288314-70-5 |
---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
(2S)-2-(diethoxyphosphorylmethyl)oxirane |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
FUKXIMRHLZJUCG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H]1CO1)OCC |
Canonical SMILES |
CCOP(=O)(CC1CO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.